N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a furan ring, a pyridine ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyridin-4-yl intermediates, followed by their coupling through a series of reactions involving sulfonylation and amidation.
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Step 1: Preparation of Furan-2-yl Intermediate
Reagents: Furan, bromine, and a suitable base.
Conditions: The reaction is carried out under reflux conditions to obtain the brominated furan derivative.
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Step 2: Preparation of Pyridin-4-yl Intermediate
Reagents: Pyridine, a halogenating agent, and a base.
Conditions: The reaction is conducted under controlled temperature to achieve selective halogenation.
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Step 3: Coupling Reaction
Reagents: The brominated furan derivative, the halogenated pyridine derivative, and a palladium catalyst.
Conditions: The coupling reaction is performed under an inert atmosphere (e.g., nitrogen) with heating to form the desired intermediate.
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Step 4: Sulfonylation
Reagents: The intermediate from step 3, phenylsulfonyl chloride, and a base.
Conditions: The reaction is carried out at low temperature to prevent side reactions.
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Step 5: Amidation
Reagents: The sulfonylated intermediate, an amine, and a coupling agent (e.g., EDCI).
Conditions: The reaction is performed under mild conditions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as luminescence and conductivity.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)butanamide
- N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)pentanamide
Uniqueness
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan and pyridine rings, along with the phenylsulfonyl group, make it a versatile compound for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-19(9-12-26(23,24)16-5-2-1-3-6-16)21-14-15-8-10-20-17(13-15)18-7-4-11-25-18/h1-8,10-11,13H,9,12,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUYTLGHABMUOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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